D-Pyroglutamic acid

Neuropharmacology Cognition Cholinergic System

When stereochemistry determines drug activity, using the wrong enantiomer is not an option. D-Pyroglutamic acid (D-PGA, CAS 4042-36-8) is the non-proteinogenic D-enantiomer essential for stereospecific pharmaceutical synthesis where the L-form or racemate would fail. • Critical chiral starting material for (2R,4R)-monatin and L-694,458 (human leukocyte elastase inhibitor). • Delivers ≥99.0% ee optical purity, ensuring efficient enantioselective synthesis of target APIs. • Supplied with certified assay purity of 99.7% as an HPLC reference standard for QC workflows. • Available in bulk up to 300 kg for process development and manufacturing scale-up.

Molecular Formula C5H7NO3
Molecular Weight 129.11 g/mol
CAS No. 4042-36-8
Cat. No. B555521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Pyroglutamic acid
CAS4042-36-8
SynonymsD-Pyroglutamicacid; 4042-36-8; 5-oxo-D-proline; (R)-5-Oxopyrrolidine-2-carboxylicAcid; (2R)-5-oxopyrrolidine-2-carboxylicacid; D-Pyr-OH; (R)-(+)-2-Pyrrolidone-5-carboxylicacid; D-(+)-PyroglutamicAcid; ODHCTXKNWHHXJC-GSVOUGTGSA-N; MFCD00066212; (R)-2-Pyrrolidone-5-carboxylicacid; D-5-Oxo-2-pyrrolidinecarboxylicacid; D-5-Pyrrolidone-2-carboxylicacid; Pyroglutamate; (+)-Pyroglutamicacid; (R)-()-2-Pyrrolidone-5-carboxylicacid; D-Pidolicacid; (+)-2-Pyrrolidone-5-carboxylicacid; (D-5-Oxo-2-pyrrolidinecarboxylicacid); (+)-Pidolicacid; AmbotzHAA1049; PubChem8103; (R)-pyroglutamicacid; D-Proline,5-oxo-; D-GlutamicAcidLactam
Molecular FormulaC5H7NO3
Molecular Weight129.11 g/mol
Structural Identifiers
SMILESC1CC(=O)NC1C(=O)O
InChIInChI=1S/C5H7NO3/c7-4-2-1-3(6-4)5(8)9/h3H,1-2H2,(H,6,7)(H,8,9)/t3-/m1/s1
InChIKeyODHCTXKNWHHXJC-GSVOUGTGSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Pyroglutamic Acid Technical Baseline


D-Pyroglutamic acid (D-PGA, CAS 4042-36-8), also known as (R)-5-oxopyrrolidine-2-carboxylic acid, is the non-proteinogenic D-enantiomer of pyroglutamic acid [1]. It is a cyclic amino acid derivative with a molecular weight of 129.11 g/mol. Unlike the common L-form, D-PGA is a specialized chiral building block and intermediate, not incorporated into mammalian proteins [2]. Its procurement is driven by applications requiring specific stereochemistry, such as the synthesis of enantiomerically pure pharmaceuticals and fine chemicals.

D-Enantiomer Non-proteinogenic chiral building block
Stereochemical control Required for enantioselective synthesis
Workflow Chiral synthon and reference standard use

D-Pyroglutamic Acid Enantiomer Specificity


In scientific and industrial applications, the D- and L-enantiomers of pyroglutamic acid are not interchangeable. Their distinct three-dimensional structures dictate their interactions in chiral environments, such as enzyme active sites or stereoselective syntheses . The L-form is a natural metabolite and component of the glutathione cycle, while the D-form is used as a stereospecific synthon where the D-configuration is essential for the desired activity or structure of the final product. Using the racemate (DL-PGA) or the L-enantiomer where the D-form is specified can lead to failed reactions, inactive compounds, or misleading biological results, making substitution a critical procurement risk [1].

Target D-Pyroglutamic acid
Substitutes L-PGA, DL-PGA
L-enantiomer may not reproduce desired stereochemical interaction.
Racemate may introduce contradictory chiral signals in synthesis or assay.

D-Pyroglutamic Acid Selection Evidence


Amnesia Reversal Potency vs. L-Enantiomer

In a rat model of scopolamine-induced amnesia, D-pyroglutamic acid (D-PCA) demonstrated significantly higher efficacy than its L-enantiomer (L-PCA) in reversing memory disruption [1]. The study quantitatively compared the two stereoisomers, showing D-PCA was more potent.

Enantiomer comparison
Head-to-head
D-PGA more effective than L-PGA at 250–500 mg/kg in rat amnesia model
Supports enantiomer-specific assay context
Reported model-response context; dose-dependent
Neuropharmacology Cognition Cholinergic System

Chiral Synthesis Enantiomeric Purity

Commercially available D-Pyroglutamic acid can be sourced with high optical purity, a critical specification for its use as a chiral building block. TCI's product specification guarantees a minimum enantiomeric excess (ee) of 99.0% [1], and a reference standard is available with an assay purity of 99.7% [2].

Enantiomeric purity
Specification review
≥99.0% ee
Ensures chiral synthesis fidelity
Supplier specification; verify by in-house QC
Chiral Synthesis Process Chemistry Quality Control

Physical Specifications for QC

The D-enantiomer possesses distinct and well-defined physical properties that are routinely used for identity and purity verification. Its specific optical rotation ([α]20/D) is reported as +8.0 to +12.0° (c=5, H2O) [1] and +11.7° (c=0.51 in H2O) , with a melting point range of 159.0 to 164.0 °C [1]. The L-form has a negative specific rotation (e.g., -27.5°) .

Optical rotation
Class-level
D: +8.0 to +12.0° vs L: –27.5°
Enantiomer identity verification
Polarimetry at 20°C, solvent-dependent
Analytical Chemistry Quality Assurance Procurement Specification

Scalable Production for Supply Chain

For industrial procurement, availability at scale is a key differentiator. D-Pyroglutamic acid is produced and offered in bulk quantities, with production scales reaching up to 300 kgs [1]. This contrasts with typical research-only quantities, indicating established manufacturing processes suitable for commercial applications.

Production scale
Data to verify
Up to 300 kg
Supports large-scale synthesis
Supplier-reported; confirm batch consistency
Supply Chain Process Development Large-Scale Synthesis

D-Pyroglutamic Acid Application Scenarios


Chiral Synthon for Bioactive Synthesis

D-Pyroglutamic acid is the critical starting material for the synthesis of (2R,4R)-monatin, a high-intensity sweetener, and L-694,458, a human leukocyte elastase inhibitor . The specific D-configuration is essential for the desired stereochemistry of these target molecules. Its high commercial optical purity (≥99.0% ee) ensures the efficient production of enantiomerically pure final products [1].

Reference Standard for Chiral Analysis

With a certified assay purity of 99.7%, D-Pyroglutamic acid is supplied as a chemical reference standard for HPLC and other analytical methods . This makes it an indispensable tool for quality control in the pharmaceutical industry to verify the identity and enantiomeric purity of related compounds or to detect D-pyroglutamyl impurities in peptides and proteins .

Cognition Research Pharmacological Tool

Unlike its L-counterpart, D-Pyroglutamic acid has demonstrated quantifiable, enantiomer-specific activity in antagonizing scopolamine-induced amnesia in rat models at doses of 250-500 mg/kg . This makes it a valuable research tool for studying cholinergic mechanisms and exploring the role of D-amino acids in the central nervous system, where using the racemate or L-enantiomer would yield different or negative results .

Industrial Intermediate for Peptide & Drug Synthesis

The established commercial availability of D-Pyroglutamic acid in quantities up to 300 kgs supports its use in process development and manufacturing . As a D-amino acid derivative, it serves as a robust and stereodefined building block for the large-scale synthesis of peptides and other complex drug candidates where the unnatural D-configuration is required for metabolic stability or target binding.

Application
Selection Property
Validation Focus
Chiral synthesis research
Enantiomeric purity
ee% verification
Chiral analytical standard
Certified assay purity
Identity and purity by HPLC
Cognitive research model
Enantiomer-specific bioactivity
Model-response interpretation
Peptide and drug intermediate synthesis
Bulk production availability
Supply chain and scale-up validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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